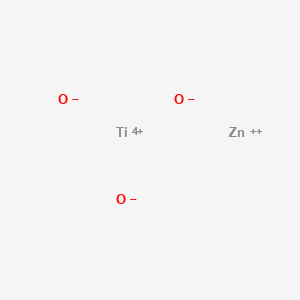
Acetic acid, (3-(N-ethylacetamido)-2,4,6-triiodophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (3-(N-ethylacetamido)-2,4,6-triiodophenoxy)-, commonly known as Ethiodized oil, is a contrast agent used in radiographic imaging. It is a yellowish, oily liquid that is insoluble in water but soluble in organic solvents. Ethiodized oil is commonly used in diagnostic procedures such as computed tomography (CT) scans, magnetic resonance imaging (MRI), and lymphography.
Wissenschaftliche Forschungsanwendungen
Ethiodized oil is commonly used as a contrast agent in radiographic imaging. It is used in diagnostic procedures such as Acetic acid, (3-(N-ethylacetamido)-2,4,6-triiodophenoxy)- scans, MRI, and lymphography. Ethiodized oil is also used in research studies to investigate the biodistribution and pharmacokinetics of various drugs and nanoparticles. It has been shown to enhance the delivery of drugs and nanoparticles to tumors, making it a promising tool in cancer research.
Wirkmechanismus
Ethiodized oil works by absorbing X-rays and other forms of radiation, which allows the organs and tissues to be visualized during radiographic imaging. It is also thought to enhance the delivery of drugs and nanoparticles to tumors by increasing their permeability and retention in the tumor tissue.
Biochemische Und Physiologische Effekte
Ethiodized oil has been shown to have low toxicity and is generally well-tolerated by patients. It is metabolized in the liver and excreted in the bile. Ethiodized oil has been shown to induce mild inflammation and fibrosis in the liver, but these effects are generally reversible.
Vorteile Und Einschränkungen Für Laborexperimente
Ethiodized oil is a useful tool in radiographic imaging and drug delivery research. It has low toxicity and is generally well-tolerated by patients. However, it is important to note that Ethiodized oil is not suitable for all types of radiographic imaging and may not be effective in all types of tumors.
Zukünftige Richtungen
There are several future directions for the use of Ethiodized oil in research. One area of interest is the development of new imaging techniques that can better visualize tumors and other tissues. Another area of interest is the use of Ethiodized oil in combination with other drugs or nanoparticles to enhance their delivery to tumors. Additionally, there is ongoing research into the use of Ethiodized oil as a therapeutic agent for the treatment of liver cancer and other types of tumors.
Synthesemethoden
Ethiodized oil is synthesized by reacting 3-(N-ethylacetamido)-2,4,6-triiodophenol with acetic anhydride in the presence of a catalyst. The reaction results in the formation of Ethiodized oil, which is then purified using various techniques such as column chromatography and recrystallization.
Eigenschaften
CAS-Nummer |
13080-22-3 |
|---|---|
Produktname |
Acetic acid, (3-(N-ethylacetamido)-2,4,6-triiodophenoxy)- |
Molekularformel |
C12H12I3NO4 |
Molekulargewicht |
614.94 g/mol |
IUPAC-Name |
2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]acetic acid |
InChI |
InChI=1S/C12H12I3NO4/c1-3-16(6(2)17)11-7(13)4-8(14)12(10(11)15)20-5-9(18)19/h4H,3,5H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
RKPZPYBAPOBEOT-UHFFFAOYSA-N |
SMILES |
CCN(C1=C(C(=C(C=C1I)I)OCC(=O)O)I)C(=O)C |
Kanonische SMILES |
CCN(C1=C(C(=C(C=C1I)I)OCC(=O)O)I)C(=O)C |
Andere CAS-Nummern |
13080-22-3 |
Synonyme |
[3-(N-Ethylacetylamino)-2,4,6-triiodophenoxy]acetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B77569.png)

